3-chloro-N-(2,6-difluorophenyl)benzamide
Description
3-Chloro-N-(2,6-difluorophenyl)benzamide (CAS: 1065134-57-7) is a halogenated benzamide derivative with the molecular formula $ \text{C}{13}\text{H}8\text{ClF}_2\text{NO} $. It features a benzamide core substituted with a chlorine atom at the 3-position and a 2,6-difluorophenyl group on the amide nitrogen. The compound is synthesized via coupling reactions, such as those involving benzoyl chloride derivatives and substituted anilines, as exemplified in patent literature . Its InChIKey (OYICADHNQRMGRJ-UHFFFAOYSA-N) and commercial availability (97% purity) are noted in supplier databases .
Properties
IUPAC Name |
3-chloro-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-4-1-3-8(7-9)13(18)17-12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICADHNQRMGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,6-difluorophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,6-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,6-difluorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The benzamide core can participate in reactions such as nitration, sulfonation, and halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with different nucleophiles replacing the chlorine atom.
Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated derivatives of the benzamide.
Hydrolysis: 3-chlorobenzoic acid and 2,6-difluoroaniline.
Scientific Research Applications
Pharmaceutical Applications
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Antiviral Activity
- Recent studies have indicated that benzamide derivatives, including compounds structurally similar to 3-chloro-N-(2,6-difluorophenyl)benzamide, exhibit significant antiviral properties. For instance, a related compound demonstrated potent activity against various strains of influenza viruses (H1N1, H5N1, H3N2) by inhibiting viral entry and replication in human bronchial epithelial cells . This suggests potential for this compound in developing antiviral therapies.
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Immunomodulatory Effects
- A study highlighted the efficacy of benzamide-linked small molecules in treating lupus nephritis by modulating immune responses and targeting the NLRP3 inflammasome . Although the specific compound studied was not this compound, its structural similarities imply that it may possess similar immunomodulatory capabilities.
-
Anticancer Potential
- Benzamides have been explored for their anticancer properties due to their ability to inhibit various cancer cell lines. Compounds like this compound may be investigated for their role in disrupting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a derivative of benzamide was tested against influenza virus strains. The results showed a dose-dependent decrease in viral mRNA levels and protein expression in infected cells, indicating that modifications in the benzamide structure could enhance antiviral activity .
Case Study 2: Immunomodulation in Lupus Nephritis
A study involving mice with induced lupus nephritis demonstrated that treatment with a benzamide-linked compound significantly reduced inflammatory markers and improved kidney function. The compound inhibited dendritic cell activation and altered T-cell responses, showcasing the potential therapeutic role of benzamides in autoimmune diseases .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,6-difluorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzamides
The compound’s structural analogs differ in halogen type (Cl vs. F), substitution pattern, and electronic effects. Key comparisons include:
Key Observations:
Structural and Electronic Analysis
- Coordination Chemistry : Nickel complexes of chlorinated benzamides (e.g., 3-chloro-N-(diethylcarbamothioyl)benzamide) adopt distorted square-planar geometries, though this is unexplored for the target compound .
Biological Activity
3-chloro-N-(2,6-difluorophenyl)benzamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1065134-57-7
- Molecular Formula : C13H9ClF2N
- Molecular Weight : 253.67 g/mol
The biological activity of this compound primarily revolves around its interaction with specific molecular targets. The compound is believed to act as a kinase inhibitor, which can disrupt cellular signaling pathways involved in proliferation and survival of cancer cells.
Key Mechanisms:
- Kinase Inhibition : By binding to the active sites of various kinases, this compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in tumor cells.
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against influenza viruses, indicating a broader spectrum of biological activity.
Biological Activity Data
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of various influenza strains (H1N1, H5N1, H3N2). The compound demonstrated an IC50 value of 16.79 µM against viral replication in primary human bronchial epithelial cells, suggesting its potential as an antiviral agent .
Case Study 2: Cancer Research Applications
Research has indicated that compounds with similar structures to this compound can effectively inhibit tumor growth in xenograft models. A notable study reported that derivatives showed significant anti-tumor activity by targeting specific kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The presence of chlorine and fluorine substituents in the structure enhances the compound's binding affinity for its targets. Variations in the position and type of halogen substituents have been shown to significantly affect biological activity.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Gefitinib | Quinazoline derivative | Kinase inhibitor |
| Erlotinib | Similar to gefitinib | Non-small cell lung cancer treatment |
| Lapatinib | Dual kinase inhibitor | Breast cancer treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
